molecular formula C14H20BrNO5 B4040467 [4-(3-bromophenoxy)butyl]dimethylamine oxalate

[4-(3-bromophenoxy)butyl]dimethylamine oxalate

Cat. No.: B4040467
M. Wt: 362.22 g/mol
InChI Key: GMYHPOJJZKQCEG-UHFFFAOYSA-N
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Description

[4-(3-bromophenoxy)butyl]dimethylamine oxalate is a useful research compound. Its molecular formula is C14H20BrNO5 and its molecular weight is 362.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.05249 g/mol and the complexity rating of the compound is 235. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Systems in Organic Synthesis

The use of [4-(3-bromophenoxy)butyl]dimethylamine oxalate and related compounds in catalytic systems has been explored in organic synthesis. For example, copper-catalyzed hydroxylation of aryl halides under mild conditions has been demonstrated using related bromophenols (Xia et al., 2016).

Catalysis in Environmental Applications

In environmental science, the reactivity of bromophenols, similar to this compound, has been studied in processes like water treatment. The oxidation of bromophenols during water treatment with potassium permanganate is an example of such application (Jiang et al., 2014).

Pharmaceutical Research

In pharmaceutical research, derivatives of bromophenols, which are structurally related to this compound, have been synthesized and studied for their inhibition profiles against various enzymes. These include enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase (Bayrak et al., 2017).

Antioxidant Research

The compound and its derivatives have been studied for their antioxidant properties. For example, synthesis and reactivity of some dimethyl-3-pyridinols, structurally similar to this compound, have been reported, indicating their potential as antioxidants (Wijtmans et al., 2004).

Material Science

In the field of material science, the reactivity of compounds like this compound has been explored in the synthesis of novel materials. For instance, enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks have been developed using similar bromophenols (Fischer et al., 2013).

Properties

IUPAC Name

4-(3-bromophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO.C2H2O4/c1-14(2)8-3-4-9-15-12-7-5-6-11(13)10-12;3-1(4)2(5)6/h5-7,10H,3-4,8-9H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYHPOJJZKQCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCOC1=CC(=CC=C1)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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